Methyl 3-(tert-butoxycarbonyl)picolinate Methyl 3-(tert-butoxycarbonyl)picolinate
Brand Name: Vulcanchem
CAS No.: 930596-30-8
VCID: VC13566777
InChI: InChI=1S/C12H15NO4/c1-12(2,3)17-10(14)8-6-5-7-13-9(8)11(15)16-4/h5-7H,1-4H3
SMILES: CC(C)(C)OC(=O)C1=C(N=CC=C1)C(=O)OC
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol

Methyl 3-(tert-butoxycarbonyl)picolinate

CAS No.: 930596-30-8

Cat. No.: VC13566777

Molecular Formula: C12H15NO4

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(tert-butoxycarbonyl)picolinate - 930596-30-8

Specification

CAS No. 930596-30-8
Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
IUPAC Name 3-O-tert-butyl 2-O-methyl pyridine-2,3-dicarboxylate
Standard InChI InChI=1S/C12H15NO4/c1-12(2,3)17-10(14)8-6-5-7-13-9(8)11(15)16-4/h5-7H,1-4H3
Standard InChI Key BVLVPCJOKXXMHU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=C(N=CC=C1)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)C1=C(N=CC=C1)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Methyl 3-(tert-butoxycarbonyl)picolinate belongs to the picolinic acid ester family, characterized by a pyridine ring substituted at the 3-position with a Boc-protected amine group and a methyl ester at the 2-position. The Boc group ((CH3)3C-O-CO-\text{(CH}_3\text{)}_3\text{C-O-CO-}) shields the amine functionality during reactions, while the ester moiety enhances solubility in organic solvents.

Table 1: Key Molecular Properties

PropertyValue
CAS Number930596-30-8
Molecular FormulaC12H15NO4\text{C}_{12}\text{H}_{15}\text{NO}_4
Molecular Weight237.25 g/mol
Functional GroupsBoc-protected amine, methyl ester
StabilityStable under basic conditions

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure through distinct chemical shifts: the Boc group’s tert-butyl protons resonate near 1.4 ppm, while the pyridine ring protons appear between 7.5–8.5 ppm. High-Resolution Mass Spectrometry (HRMS) further validates the molecular ion peak at m/z 237.25.

Synthesis and Production Strategies

The synthesis of Methyl 3-(tert-butoxycarbonyl)picolinate involves multi-step reactions optimized for scalability and yield. Industrial production frequently employs continuous flow reactors to enhance safety and efficiency.

Key Synthetic Steps

  • Picolinic Acid Functionalization: Starting with 3-aminopicolinic acid, the amine group is protected via reaction with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base like triethylamine.

  • Esterification: The carboxylic acid at the 2-position is converted to a methyl ester using methanol and a catalytic acid (e.g., H2SO4\text{H}_2\text{SO}_4).

  • Purification: Chromatography or crystallization isolates the product, achieving >95% purity.

Table 2: Industrial Synthesis Parameters

ParameterCondition
Reactor TypeContinuous flow
Temperature25–50°C
CatalystTriethylamine
Yield80–90%

This methodology minimizes side reactions, such as over-alkylation, and ensures reproducibility in large-scale batches.

Applications in Organic Synthesis

The compound’s primary role lies in protecting amines during complex molecule assembly. Its Boc group resists nucleophilic and basic conditions but is readily removed with trifluoroacetic acid (TFA) or HCl.

Peptide Chemistry

The Boc group’s orthogonality allows sequential deprotection in peptide synthesis. For example, it protects lysine side chains while other groups (e.g., Fmoc) are manipulated, ensuring regioselective chain elongation.

Analytical Characterization

Advanced spectroscopic techniques ensure quality control and structural verification:

  • NMR Spectroscopy: 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm the Boc group’s presence and esterification.

  • HRMS: Validates molecular weight with precision <1 ppm error.

  • HPLC: Assesses purity (>98% in commercial batches).

Comparative Analysis with Related Compounds

Methyl 5-(tert-butoxycarbonylamino)picolinate (PubChem CID: 14842342) illustrates how substitution patterns affect reactivity. The 5-substituted isomer exhibits distinct electronic effects on the pyridine ring, altering its nucleophilicity compared to the 3-substituted variant .

Table 3: Structural Comparison

CompoundSubstitution PositionMolecular Weight
Methyl 3-(tert-butoxycarbonyl)picolinate3237.25 g/mol
Methyl 5-(tert-butoxycarbonylamino)picolinate5252.27 g/mol

Industrial and Research Implications

Pharmaceutical companies leverage this compound to synthesize kinase inhibitors and protease antagonists. Its stability under diverse conditions reduces side-product formation, streamlining drug discovery. Recent patents highlight its use in preparing antiviral agents, where precise amine protection is critical.

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